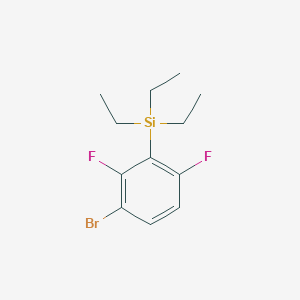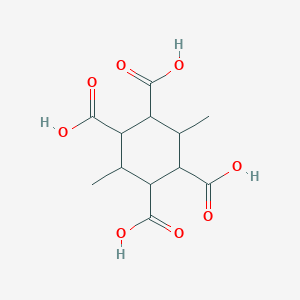![molecular formula C20H24O2 B12612561 2-[4-(Benzyloxy)phenyl]-5-ethyloxane CAS No. 879544-20-4](/img/structure/B12612561.png)
2-[4-(Benzyloxy)phenyl]-5-ethyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenyl]-5-ethyloxane is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethyloxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced to the phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base.
Attachment of the Ethyloxane Moiety: The ethyloxane group is then attached to the benzyloxyphenyl intermediate through an etherification reaction. This step often requires the use of an alkylating agent and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include benzyl alcohol, phenyl halides, alkylating agents, and catalysts such as palladium or copper complexes.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The phenyl ring can be reduced to form cyclohexane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the ethyloxane moiety can enhance solubility and bioavailability. The compound may exert its effects through modulation of enzymatic activity or receptor signaling pathways.
Comparación Con Compuestos Similares
2-[4-(Benzyloxy)phenyl]benzothiazole: Known for its MAO-B inhibitory activity and potential use in treating Parkinson’s disease.
4-Benzyloxybenzoic acid: Used in the synthesis of various organic compounds and materials.
meso-Tetrakis[4-(benzyloxy)phenyl]porphyrin: Studied for its unique crystal structure and interactions.
Uniqueness: 2-[4-(Benzyloxy)phenyl]-5-ethyloxane stands out due to its specific combination of structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its versatility and importance.
Propiedades
Número CAS |
879544-20-4 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-ethyl-2-(4-phenylmethoxyphenyl)oxane |
InChI |
InChI=1S/C20H24O2/c1-2-16-8-13-20(22-14-16)18-9-11-19(12-10-18)21-15-17-6-4-3-5-7-17/h3-7,9-12,16,20H,2,8,13-15H2,1H3 |
Clave InChI |
RMWBRONDUXVJHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(OC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B12612479.png)
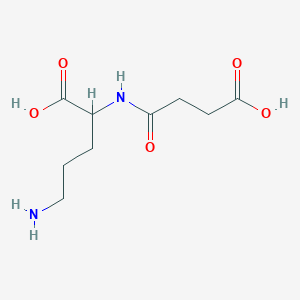
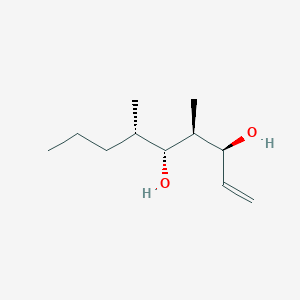


![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
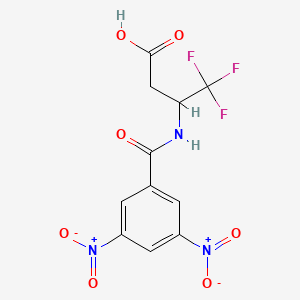
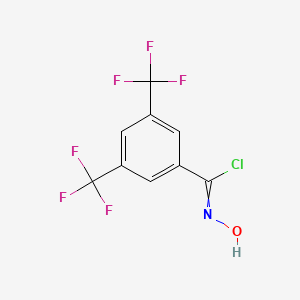
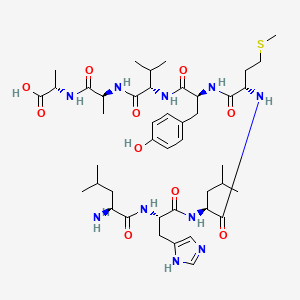
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)
